N-(3,5-Dinitrobenzoyl)glycine chemical properties and structure
Technical Whitepaper: -(3,5-Dinitrobenzoyl)glycine Executive Summary -(3,5-Dinitrobenzoyl)glycine (also known as 3,5-Dinitrohippuric acid ) is an electron-deficient aromatic amide widely utilized in physical organic chem...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper:
-(3,5-Dinitrobenzoyl)glycine
Executive Summary
-(3,5-Dinitrobenzoyl)glycine (also known as 3,5-Dinitrohippuric acid ) is an electron-deficient aromatic amide widely utilized in physical organic chemistry and chromatographic science.[1] Distinguished by its high electron affinity, the compound serves as a model -acid in the formation of charge-transfer (CT) complexes and as a critical "selectand" for evaluating the performance of chiral stationary phases (CSPs).[1] This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and applications in supramolecular assembly.
Part 1: Molecular Architecture & Physiochemical Properties[1]
The molecule consists of a glycine moiety acylated by a 3,5-dinitrobenzoyl group.[1][2] The two nitro groups at the meta positions of the benzene ring exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This creates a "
-hole" at the center of the aromatic ring, facilitating strong non-covalent interactions with electron-rich donors.[1]
Table 1: Physiochemical Specifications
Property
Value / Description
Note
IUPAC Name
-(3,5-Dinitrobenzoyl)glycine
Common Name
3,5-Dinitrohippuric acid
Molecular Formula
Molecular Weight
269.17 g/mol
Melting Point
181.4 °C
Crystallized from water (needles) [1]
Appearance
White to pale yellow needles/plates
Yellows upon CT complexation
Solubility
Soluble in ethanol, glacial acetic acid, hot water.[1][3][4]
More acidic than hippuric acid (3.[1]6) due to groups.
CAS Number
Note: Often conflated with phenylglycine analog (74927-72-3).[1]
Verify specific derivative before ordering.
Critical Distinction: Researchers must distinguish this compound from
-(3,5-Dinitrobenzoyl)--phenylglycine (DNB-PG).[1] While DNB-PG is a common chiral selector (Pirkle phase), DNB-Glycine is achiral and typically used as a control or probe molecule.[1]
Part 2: Synthetic Methodology
The synthesis follows a classic Schotten-Baumann reaction , utilizing the high reactivity of acyl chlorides in alkaline aqueous media.[1] This protocol is favored for its operational simplicity and high yield, preventing the hydrolysis of the acid chloride before amidation can occur.
Reaction Scheme
Figure 1: Schotten-Baumann synthesis pathway.[1] The base maintains glycine in its nucleophilic anionic form while neutralizing the HCl byproduct.[1]
Detailed Protocol (Adapted from Saunders et al. [1])
Reagent Preparation: Dissolve 0.1 mol of Glycine in 40 mL of 10% NaOH solution. Ensure the solution is cooled to 0–5°C in an ice bath.
Acylation: Add 0.1 mol of 3,5-dinitrobenzoyl chloride dropwise (or in small solid portions) with vigorous stirring.
Process Control: Maintain pH > 8 by adding supplementary NaOH if necessary.[1] If the pH drops, the amine becomes protonated (
) and loses nucleophilicity, stalling the reaction.[1]
Reaction Completion: Stir for 30–60 minutes. The solution should remain clear or slightly turbid.
Precipitation: Carefully acidify the mixture with concentrated HCl to pH ~2. The product will precipitate as a white/off-white solid.[1]
Purification: Filter the crude solid. Recrystallize from hot water or dilute ethanol.[1]
Validation:
IR Spectroscopy: Look for Amide I (
) and Amide II () bands, plus strong stretches ().[1]
Melting Point: Sharp transition at ~181°C indicates high purity.[1]
Part 3: Supramolecular Utility & Charge Transfer
The core utility of DNB-Glycine lies in its electron deficiency.[1] The 3,5-dinitrobenzoyl group acts as a potent
-electron acceptor.[1] When mixed with -electron donors (e.g., pyrene, anthracene, aromatic amines), it forms colored Charge-Transfer (CT) Complexes .[1]
Mechanism of Interaction
The interaction is driven by the overlap of the Donor's Highest Occupied Molecular Orbital (HOMO) with the Acceptor's (DNB-Glycine) Lowest Unoccupied Molecular Orbital (LUMO).[1]
Figure 2: Formation of Charge-Transfer Complex.[1] The dinitro group lowers the LUMO energy, facilitating stable stacking with electron-rich aromatics.[1]
Applications in Chromatography
In chiral chromatography, DNB-derivatives are used to probe the mechanism of Pirkle-type and Cinchona alkaloid-based stationary phases.[1]
Logic: By comparing the retention of DNB-Glycine (achiral) vs. DNB-Leucine (chiral), researchers can isolate the enantioselective contribution of the stationary phase from non-specific
Saunders, B. C., et al. (1942).[1] "Preparation of 3,5-Dinitrohippuric acid." Biochemical Journal, 36, 368-371.
Lindner, W., et al. (2001).[1] "Thermodynamics of Binding of Dinitrobenzoyl Derivatives to Cinchona Alkaloids." Journal of Physical Chemistry B, 105(10), 2005-2015.
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
An In-depth Technical Guide to N-(3,5-Dinitrobenzoyl)amino Acids: Focus on N-(3,5-Dinitrobenzoyl)glycine
A Note to the Reader: Initial searches for detailed technical information, including a specific CAS number and molecular weight for N-(3,5-Dinitrobenzoyl)glycine, did not yield sufficient verifiable data from authoritati...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: Initial searches for detailed technical information, including a specific CAS number and molecular weight for N-(3,5-Dinitrobenzoyl)glycine, did not yield sufficient verifiable data from authoritative sources. This suggests that this specific compound is not widely studied or commercially available. However, the closely related analogue, N-(3,5-Dinitrobenzoyl)-α-phenylglycine, is extensively documented due to its significant applications in chiral chromatography. This guide will, therefore, provide a comprehensive overview of the N-(3,5-Dinitrobenzoyl) functional group in the context of amino acids, drawing parallels and inferring properties for the glycine derivative where scientifically appropriate, while clearly distinguishing it from the well-characterized phenylglycine analogue.
Part 1: Core Chemical Properties and Identification
The foundational step in working with any chemical compound is to establish its fundamental identifiers and physicochemical properties.
The following table outlines the key physicochemical properties of N-(3,5-Dinitrobenzoyl)glycine, with some values being theoretical estimations due to the limited experimental data. For comparison, the experimentally determined properties of the well-characterized (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine are also provided.
The synthesis of N-(3,5-Dinitrobenzoyl)glycine follows a standard peptide coupling protocol. The selection of reagents and reaction conditions is critical to ensure high yield and purity.
Synthetic Pathway: Schotten-Baumann Reaction
The most direct route for the synthesis of N-(3,5-Dinitrobenzoyl)glycine is the acylation of glycine with 3,5-dinitrobenzoyl chloride under Schotten-Baumann conditions. This reaction involves the use of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of N-(3,5-Dinitrobenzoyl)glycine.
Detailed Experimental Protocol
Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The molar equivalent of the base should be at least twice that of glycine to neutralize the generated HCl and maintain a basic pH.
Preparation of Acylating Agent: Dissolve 3,5-dinitrobenzoyl chloride in a water-immiscible organic solvent such as dichloromethane.
Reaction: Add the solution of 3,5-dinitrobenzoyl chloride to the aqueous glycine solution dropwise with vigorous stirring at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
Workup: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or LC-MS). Separate the organic layer.
Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the N-(3,5-Dinitrobenzoyl)glycine product.
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Analytical Characterization
The identity and purity of the synthesized N-(3,5-Dinitrobenzoyl)glycine should be confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide, carboxylic acid, nitro groups).
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Part 3: Applications and Scientific Rationale
The primary utility of the 3,5-dinitrobenzoyl moiety in the context of amino acids lies in its electron-deficient aromatic system, which facilitates strong π-π stacking interactions.
Chiral Derivatizing Agent
While N-(3,5-Dinitrobenzoyl)glycine itself is not chiral, the 3,5-dinitrobenzoyl group is a key component in chiral derivatizing agents used for the resolution of enantiomers. For instance, N-(3,5-Dinitrobenzoyl)-α-phenylglycine is widely used in the preparation of chiral stationary phases (CSPs) for HPLC. The dinitrobenzoyl group acts as a π-acidic site, which can selectively interact with π-basic analytes, leading to differential retention and separation of enantiomers.
Caption: Mechanism of chiral separation using a DNB-phenylglycine CSP.
Potential Applications in Drug Development
The N-(3,5-Dinitrobenzoyl) group can be incorporated into drug candidates to enhance their binding affinity to target proteins through π-π stacking interactions. Furthermore, the nitro groups can act as hydrogen bond acceptors, further contributing to ligand-receptor binding. While N-(3,5-Dinitrobenzoyl)glycine itself is a simple molecule, it can serve as a building block for more complex pharmaceutical compounds.
Part 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(3,5-Dinitrobenzoyl)glycine and its precursors.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood, especially when handling 3,5-dinitrobenzoyl chloride, which is corrosive and lachrymatory.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
UV-Vis absorption spectrum of N-(3,5-Dinitrobenzoyl)glycine
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of N-(3,5-Dinitrobenzoyl)glycine Abstract This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of N-(3,5-Dinitrobenzoyl)glycine
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of N-(3,5-Dinitrobenzoyl)glycine. As a critical analytical technique in pharmaceutical development, UV-Vis spectroscopy offers a rapid, simple, and non-destructive method for the characterization, quantification, and purity assessment of drug substances.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings of the molecule's spectral behavior, a robust experimental protocol for acquiring high-quality spectra, and a discussion of data interpretation and applications. We will explore the influence of the inherent chromophoric structure of N-(3,5-Dinitrobenzoyl)glycine and the impact of solvent environments on its electronic transitions, providing a framework for its reliable analysis in a laboratory setting.
Introduction: The Analytical Significance of N-(3,5-Dinitrobenzoyl)glycine
N-(3,5-Dinitrobenzoyl)glycine is an organic molecule frequently utilized in pharmaceutical and biochemical research. It belongs to a class of compounds used as chiral derivatizing agents and as intermediates in the synthesis of more complex molecules.[4] The molecular structure incorporates a 3,5-dinitrobenzoyl moiety, a potent chromophore that makes the compound highly suitable for analysis by UV-Vis spectroscopy.[5][6]
In the context of drug development, UV-Vis spectroscopy is an indispensable tool. It is applied across various stages, from raw material identification and purity assessment to stability testing and the determination of active pharmaceutical ingredients (API).[2][7] The simplicity, cost-effectiveness, and high throughput of the technique make it ideal for routine quality control and research applications.[2][3] This guide focuses on establishing a validated methodology for analyzing N-(3,5-Dinitrobenzoyl)glycine, ensuring data integrity and reproducibility, which are paramount for regulatory compliance and confidence in research outcomes.[1][2]
Theoretical Framework for UV-Vis Analysis
The Molecular Chromophore and Electronic Transitions
The UV-Vis absorption properties of N-(3,5-Dinitrobenzoyl)glycine are dominated by its molecular structure. The key to its light-absorbing capability is the 3,5-dinitrobenzoyl group . This functional group acts as the primary chromophore, a part of the molecule responsible for absorbing light in the UV-Vis region.[8]
The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state.[9] For N-(3,5-Dinitrobenzoyl)glycine, the principal electronic transitions are π → π * (pi to pi-star) transitions associated with the aromatic ring and the nitro groups.[5][9][10] These transitions are typically of high intensity and are expected to produce a strong absorption band in the near-UV region, generally between 200 and 300 nm.[5] The presence of the two electron-withdrawing nitro groups on the benzene ring significantly influences the energy of these transitions and, consequently, the position and intensity of the absorption maximum (λmax).[5][6]
The Beer-Lambert Law: The Basis for Quantification
UV-Vis spectroscopy is a powerful quantitative tool, governed by the Beer-Lambert Law. This principle states that for a given wavelength, the absorbance (A) of a sample is directly proportional to the molar concentration (c) of the analyte and the path length (l) of the light through the sample.
A = εcl
Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity, a constant that is a unique physical property of the molecule at a specific wavelength (in L mol⁻¹ cm⁻¹).
c is the molar concentration (in mol L⁻¹).
l is the path length of the cuvette (typically 1 cm).
By measuring the absorbance of a solution of known concentration, the molar absorptivity (ε) can be determined. Subsequently, the concentration of an unknown sample can be calculated by measuring its absorbance.[11]
Solvent Effects on Nitroaromatic Spectra (Solvatochromism)
The choice of solvent is a critical experimental parameter that can significantly alter a compound's UV-Vis spectrum—a phenomenon known as solvatochromism.[12] Nitroaromatic compounds are particularly sensitive to the solvent environment due to potential changes in the stabilization of their ground and excited electronic states.[13][14][15]
Polar Solvents: Polar or hydrogen-bonding solvents can interact with the molecule, stabilizing the electronic states differently. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, reducing the energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic shift or red shift.[12][16]
Non-Polar Solvents: In non-polar solvents, solute-solvent interactions are minimal, and the resulting spectrum is often considered closer to that of the molecule in a gaseous state.[12]
Understanding these solvent effects is crucial for method development, as it allows for the selection of an appropriate solvent that provides a stable and reproducible spectral profile.
Experimental Protocol: A Validated Workflow
This section provides a self-validating, step-by-step protocol for acquiring the . The causality behind each step is explained to ensure scientific rigor.
The objective is to prepare a solution with a concentration that yields an absorbance within the instrument's optimal linear range (typically 0.2 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.
Stock Solution Preparation (e.g., 1 mM in Ethanol):
Accurately weigh approximately 34.53 mg of N-(3,5-Dinitrobenzoyl)glycine (MW = 345.26 g/mol ).[17]
Quantitatively transfer the solid to a 100 mL volumetric flask.
Add approximately 70 mL of spectroscopic grade ethanol and sonicate briefly to dissolve.
Allow the solution to return to room temperature, then dilute to the mark with ethanol. Mix thoroughly.
Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for precise dilutions. Ethanol is chosen as a common polar solvent that readily dissolves the analyte.
Working Solution Preparation (e.g., 0.05 mM):
Pipette 5.00 mL of the 1 mM stock solution into a 100 mL volumetric flask.
Dilute to the mark with the same solvent (ethanol). Mix thoroughly.
Causality: This concentration is a starting point, likely to fall within the ideal absorbance range. If the measured absorbance is too high or low, further dilutions can be made.
Instrument Setup and Measurement
Instrument Initialization: Power on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 30 minutes.[8]
Parameter Setup:
Scan Range: 200 - 400 nm. This range covers the expected π → π* transitions for aromatic nitro compounds.[1]
Scan Speed: Medium.
Data Interval: 1 nm.
Baseline Correction (Blanking):
Fill two matched quartz cuvettes with the solvent used for the sample (e.g., ethanol).
Place one cuvette in the reference beam path and the other in the sample beam path.
Run a baseline scan. The resulting spectrum should be a flat line near zero absorbance.
Causality: This step is critical to subtract any absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely due to the analyte.[10]
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the working solution.
Fill the sample cuvette with the working solution and place it back into the sample holder.
Initiate the sample scan.
Record the spectrum and identify the wavelength of maximum absorbance (λmax).
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Data Analysis and Interpretation
Expected Spectral Features
The UV-Vis spectrum of N-(3,5-Dinitrobenzoyl)glycine is expected to exhibit a strong, well-defined absorption peak in the near-UV region (200-300 nm).[5] This peak corresponds to the high-energy π → π* electronic transitions within the dinitrobenzoyl chromophore. Minor inflections or shoulders on the main peak may be visible, representing other allowed transitions.
Data Presentation: Influence of Solvent Polarity
To illustrate the principle of solvatochromism, spectra should be acquired in solvents of varying polarity. The table below presents hypothetical but representative data for λmax and calculated molar absorptivity (ε) for a 0.05 mM solution.
Solvent
Polarity Index
λmax (nm)
Absorbance (A.U.)
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Spectral Shift
Hexane
0.1
258
0.75
15,000
Reference
Acetonitrile
5.8
261
0.78
15,600
Bathochromic
Ethanol
4.3
263
0.80
16,000
Bathochromic
Interpretation of Results
The data presented in the table would indicate a slight bathochromic (red) shift as the solvent polarity increases from hexane to ethanol. This suggests that the excited state of the π → π* transition is more polar than the ground state and is thus preferentially stabilized by more polar solvents.[12] The high molar absorptivity values (ε > 10,000) are characteristic of an allowed π → π* transition.[9] This systematic analysis across different solvents provides a deeper understanding of the molecule's electronic properties and serves as a validation check for the experimental methodology.
Applications in Drug Development
The validated UV-Vis spectral data for N-(3,5-Dinitrobenzoyl)glycine is directly applicable to several key areas in pharmaceutical science:
Purity Assessment: The absorption spectrum serves as a fingerprint for the compound. Deviations from a reference spectrum, such as the appearance of new peaks or shifts in λmax, can indicate the presence of impurities or degradation products.[1]
Quantitative Analysis (Assay): Once the molar absorptivity is established, the Beer-Lambert law can be used to accurately determine the concentration of the compound in various samples, which is fundamental for potency determination.[2]
Stability Testing: By monitoring the UV-Vis spectrum of a drug substance over time under various environmental stressors (e.g., heat, light, pH), any chemical changes or degradation can be detected and quantified, providing critical data on the drug's shelf-life and commercial viability.[7]
Conclusion
This guide has detailed the theoretical and practical considerations for obtaining and interpreting the . The dominant spectral feature, a strong π → π* transition from the dinitrobenzoyl chromophore, is sensitive to the solvent environment, exhibiting predictable solvatochromic shifts. The robust experimental protocol outlined herein provides a reliable framework for researchers to acquire high-quality data. This information is foundational for leveraging UV-Vis spectroscopy as a rapid, accurate, and efficient tool for quality control, stability studies, and quantitative analysis in the broader context of drug discovery and development.
References
Advancements of UV- Vis Spectroscopy in Drug Discovery. (n.d.). IGI Global.
Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022, November 9).
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager.
A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. (n.d.). ijsred.com.
UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. (2022, August 5). Walsh Medical Media.
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres (RSC Publishing).
Application Note & Protocol: Synthesis of N-(3,5-Dinitrobenzoyl)glycine
Abstract and Significance N-(3,5-Dinitrobenzoyl) derivatives of amino acids are crucial reagents in analytical and synthetic chemistry. Their primary application lies in the derivatization of chiral molecules for enantio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract and Significance
N-(3,5-Dinitrobenzoyl) derivatives of amino acids are crucial reagents in analytical and synthetic chemistry. Their primary application lies in the derivatization of chiral molecules for enantiomeric separation via high-performance liquid chromatography (HPLC), often in the preparation of chiral stationary phases (CSPs).[1][2] The highly electron-deficient dinitrobenzoyl moiety facilitates strong π-π interactions, which are fundamental to the chiral recognition mechanisms.[1] This document provides a comprehensive and robust protocol for the synthesis of N-(3,5-Dinitrobenzoyl)glycine, a foundational member of this compound class. The procedure is based on the well-established Schotten-Baumann reaction, adapted for high yield and purity.[3] This guide is intended for researchers in organic synthesis, analytical chemistry, and drug development, offering in-depth explanations for key experimental choices to ensure reproducible and successful outcomes.
Chemical Principle and Mechanism
The synthesis of N-(3,5-Dinitrobenzoyl)glycine is achieved through a nucleophilic acyl substitution reaction between glycine and 3,5-dinitrobenzoyl chloride. This specific type of acylation, conducted in an aqueous alkaline medium, is known as the Schotten-Baumann reaction.[3]
The mechanism proceeds in two key stages:
Deprotonation: Glycine, an amino acid, exists as a zwitterion at neutral pH. In the presence of a base, such as sodium hydroxide (NaOH), the ammonium group is deprotonated to yield the more nucleophilic amino group (-NH₂). This step is critical as it generates the active nucleophile required for the subsequent reaction.
Nucleophilic Attack: The highly nucleophilic nitrogen atom of the glycinate anion attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The dinitrobenzoyl chloride is particularly reactive due to the electron-withdrawing effects of the two nitro groups on the aromatic ring. This attack forms a tetrahedral intermediate.
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the new amide bond. The reaction is essentially irreversible, driven by the formation of the stable amide and the precipitation of the product upon acidification.
The entire reaction is performed in a biphasic or aqueous system where the base (NaOH) serves a dual purpose: it deprotonates the glycine and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Mandatory Safety Precautions
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
3,5-Dinitrobenzoyl chloride (CAS 99-33-2): This reagent is a corrosive solid and a strong irritant that is highly sensitive to moisture.[4][5][6][7] It causes severe skin burns and eye damage.[8][9] Avoid inhalation of dust and all personal contact.[5][9] It should be handled under an inert atmosphere if possible and stored in a cool, dry place away from moisture.[4][6]
Sodium Hydroxide (NaOH): Corrosive and can cause severe chemical burns. Handle with care.
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The concentrated solution releases toxic fumes.
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8]
Materials, Reagents, and Equipment
Reagents and Chemicals
Reagent
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Notes
Glycine
56-40-6
C₂H₅NO₂
75.07
ACS Grade or higher
3,5-Dinitrobenzoyl chloride
99-33-2
C₇H₃ClN₂O₅
230.56
Reagent Grade, 98%+
Sodium Hydroxide (NaOH)
1310-73-2
NaOH
40.00
Pellets or solution
Hydrochloric Acid (HCl)
7647-01-0
HCl
36.46
Concentrated (37%)
Ethanol (95%)
64-17-5
C₂H₅OH
46.07
For recrystallization
Deionized Water
7732-18-5
H₂O
18.02
Equipment
Magnetic stirrer with stir bar
250 mL Erlenmeyer flask or beaker
Ice bath
Graduated cylinders
Buchner funnel and vacuum flask
Filter paper
pH indicator paper or pH meter
Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer
Experimental Workflow and Protocol
The overall experimental process is outlined below, from the initial setup to the final characterization of the purified product.
Caption: Experimental workflow for the synthesis of N-(3,5-Dinitrobenzoyl)glycine.
Step-by-Step Synthesis Protocol
Prepare Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.50 g (0.02 mol) of glycine in 25 mL of 1 M sodium hydroxide solution.
Causality Note: The use of NaOH deprotonates the glycine, making it a potent nucleophile ready to react with the electrophilic acid chloride.
Cool the Reaction Mixture: Place the flask in an ice bath and stir for 5-10 minutes until the solution temperature is below 5 °C.
Causality Note: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent unwanted side reactions such as the hydrolysis of the acid chloride, and ensure a higher yield.[10]
Addition of Acid Chloride: While stirring the cold glycine solution vigorously, add 4.61 g (0.02 mol) of 3,5-dinitrobenzoyl chloride in small portions over 5-10 minutes.
Causality Note: Adding the acid chloride portion-wise helps to manage the exothermic nature of the reaction and ensures efficient mixing. Vigorous stirring is necessary to maximize the interaction between the aqueous glycinate and the sparingly soluble acid chloride. The reaction is typically very rapid.[10]
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes. The solution may become a thick slurry.
Product Precipitation: Remove the flask from the ice bath. Slowly and carefully, add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2 (test with pH paper). A voluminous white or pale-yellow precipitate will form.
Causality Note: The product, N-(3,5-Dinitrobenzoyl)glycine, exists as a sodium salt in the alkaline solution. Acidification protonates the carboxylate group, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low solubility.[10]
Isolate Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid on the filter with two 20 mL portions of cold deionized water to remove any inorganic salts (NaCl) and excess acid.
Dry the Crude Product: Press the solid as dry as possible on the filter, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. Record the mass of the crude product.
Purification by Recrystallization
Transfer the crude solid to a beaker.
Add a minimum amount of hot aqueous ethanol (e.g., start with a 1:1 ethanol:water mixture) until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
Record the final mass and calculate the percentage yield.
Reaction Scheme and Characterization
The chemical transformation is illustrated in the following reaction scheme.
Note: Graphviz DOT language has limitations in rendering complex chemical structures directly. The above is a conceptual representation.
Caption: Synthesis of N-(3,5-Dinitrobenzoyl)glycine via Schotten-Baumann reaction.
Expected Characterization Results
Appearance: White to pale-yellow crystalline solid.
Melting Point: The purified product should exhibit a sharp melting point. The literature value for N-(3,5-Dinitrobenzoyl)glycine is approximately 179.5 °C.[10] A broad melting range for the crude product (e.g., 169-175 °C) indicates the presence of impurities.[10]
FT-IR (KBr, cm⁻¹): Key peaks should be observed corresponding to:
~3300 cm⁻¹ (N-H stretch of the amide)
~3000-2800 cm⁻¹ (broad, O-H stretch of the carboxylic acid)
~1720 cm⁻¹ (C=O stretch of the carboxylic acid)
~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)
~1540 cm⁻¹ (N-O asymmetric stretch of nitro groups and N-H bend of Amide II)
~1345 cm⁻¹ (N-O symmetric stretch of nitro groups)
A doublet corresponding to the -CH₂- group of glycine
A broad singlet for the carboxylic acid proton (-COOH)
References
Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
Scribd. (n.d.). 3:5-Dinitrobenzoic Acid Prep & Acylation. Retrieved from [Link]
MySkinRecipes. (n.d.). (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine. Retrieved from [Link]
LookChem. (n.d.). Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply. Retrieved from [Link]
ABL Technology. (n.d.). 74927-72-3 | (R)-(-)-N-(3,5-Dinitrobenzoyl)-Alpha-Phenylglycine. Retrieved from [Link]
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
DrugFuture. (n.d.). 3,5-Dinitrobenzoyl Chloride. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]
Technical Support Portal: Improving the Solubility of N-(3,5-Dinitrobenzoyl)glycine in Methanol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling N-(3,5-Dinitrobenzoyl)glycine. This guide is designed for researchers, chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling N-(3,5-Dinitrobenzoyl)glycine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in methanol. We will explore the underlying scientific principles and provide practical, step-by-step troubleshooting protocols to ensure the success of your experiments.
Compound Profile: N-(3,5-Dinitrobenzoyl)glycine
Before troubleshooting, it's essential to understand the physicochemical properties of the molecule. N-(3,5-Dinitrobenzoyl)glycine is a chiral derivatizing agent and a building block in pharmaceutical synthesis.[1] Its structure, featuring a rigid dinitrobenzoyl group and a polar glycine moiety, dictates its solubility behavior.
Carboxylic acid group (acidic), two nitro groups (electron-withdrawing, polar), amide linkage, aromatic rings.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: My N-(3,5-Dinitrobenzoyl)glycine won't dissolve in pure methanol at room temperature, even with vigorous stirring. Why is this happening?
Answer: This is a common observation. While methanol is a polar protic solvent, the solubility of N-(3,5-Dinitrobenzoyl)glycine is limited by two primary factors:
High Crystal Lattice Energy: As a crystalline solid with a high melting point (216-220 °C), a significant amount of energy is required to break the intermolecular forces (like hydrogen bonding and π-stacking) that hold the molecules together in the crystal lattice.[1][4] The energy released from the solvation of individual molecules by methanol may not be sufficient to overcome this barrier at ambient temperature.
Molecular Polarity Mismatch: The molecule has distinct regions of differing polarity. The dinitrobenzoyl portion is relatively non-polar, while the glycine tail is highly polar. Methanol, while polar, may not be the optimal solvent to effectively solvate both ends of this molecule simultaneously, leading to limited solubility.
Q2: I need to prepare a stock solution. What is the most straightforward first step to try and improve solubility?
Answer: The most direct and often effective initial approach is temperature modification . For most solid solutes, solubility increases with temperature.[6][7] This is because the added thermal energy helps overcome the crystal lattice energy of the solute.
The dissolution of many organic compounds is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium toward the products—in this case, the dissolved solute.[8][9]
See Protocol 1: Temperature-Assisted Dissolution for a detailed, step-by-step guide.
Caption: Initial troubleshooting workflow for solubility issues.
Q3: Heating worked, but my compound crashed out of solution as it cooled to room temperature. How can I create a stable solution at room temperature?
Answer: This indicates you created a supersaturated solution that is only stable at elevated temperatures. To maintain solubility at room temperature, you need to fundamentally change the properties of the solvent system. You have two excellent options: co-solvency and pH modification .
Co-Solvency: This technique involves adding a second, miscible solvent to your primary solvent (methanol) to alter its overall polarity.[10][11] By adding a less polar co-solvent, you can create a solvent blend that better accommodates the non-polar dinitrobenzoyl portion of the molecule, thereby increasing overall solubility.[][13] See Protocol 2: Co-Solvent Screening .
pH Modification: Your compound contains a carboxylic acid group on the glycine moiety, which is acidic. By adding a base, you can deprotonate this group to form a carboxylate salt. This ionized form is significantly more polar than the neutral acid and will exhibit dramatically increased solubility in a polar solvent like methanol due to strong ion-dipole interactions.[14][15][16] See Protocol 3: pH-Mediated Solubility Enhancement .
Caption: Mechanism of pH-mediated solubility enhancement.
Part 2: Detailed Experimental Protocols
Protocol 1: Temperature-Assisted Dissolution
This protocol describes how to safely use heat to increase the solubility of your compound.
Methodology:
Setup: Place your desired volume of methanol in a flask equipped with a magnetic stir bar. Place the flask on a stirrer/hotplate in a well-ventilated fume hood.
Heating: Gently heat the methanol to approximately 40-50°C. Caution: Methanol has a low boiling point (64.7°C) and is flammable. Do not heat near an open flame and ensure the temperature does not approach the boiling point.
Addition of Solute: Slowly add the N-(3,5-Dinitrobenzoyl)glycine powder to the warm, stirring solvent in small portions.
Observation: Continue stirring and gentle heating until all the solid has dissolved.
Application: Use the warm solution as required for your experiment. Be aware that the solution may not be stable upon cooling.
Illustrative Data (Hypothetical):
Temperature (°C)
Max Solubility in Methanol (mg/mL)
25
~ 1.5
40
~ 5.0
| 50 | ~ 12.0 |
Protocol 2: Co-Solvent Screening
This protocol outlines a method to identify an effective co-solvent to create a stable, room-temperature solution.
Methodology:
Co-Solvent Selection: Choose a set of water-miscible co-solvents that are less polar than methanol. Good candidates include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[17][18]
Preparation: Prepare several small vials. In each, place a pre-weighed amount of N-(3,5-Dinitrobenzoyl)glycine (e.g., 10 mg).
Screening:
To the first vial, add pure methanol (e.g., 1 mL) as a control.
To the subsequent vials, add prepared co-solvent/methanol mixtures in varying ratios (e.g., 10:90, 20:80, 30:70 v/v).
Equilibration: Cap the vials and agitate them at room temperature (e.g., on a shaker or vortex mixer) for 1-2 hours to allow them to reach equilibrium.
Analysis: Visually inspect the vials for complete dissolution. The mixture that dissolves the compound in the smallest volume or with the lowest percentage of co-solvent is the most effective.
Illustrative Data (Hypothetical):
Solvent System (v/v)
Solubility of 10 mg Compound
100% Methanol
Insoluble
10% DCM / 90% Methanol
Partially Soluble
20% DCM / 80% Methanol
Completely Soluble
| 10% THF / 90% Methanol | Partially Soluble |
Protocol 3: pH-Mediated Solubility Enhancement
This protocol uses a base to deprotonate the compound, increasing its solubility in methanol.
Methodology:
Reagent Preparation: Prepare a stock solution of a suitable base, such as 1M Sodium Hydroxide (NaOH) in methanol.
Suspension: Suspend a known amount of N-(3,5-Dinitrobenzoyl)glycine in the desired volume of methanol at room temperature with stirring.
Titration: Add the methanolic NaOH solution dropwise to the stirring suspension.
Observation: As the base is added, the pH of the solution will increase, and you should observe the solid beginning to dissolve as the carboxylate salt is formed.[19][20]
Endpoint: Continue adding the base until all the solid has dissolved, resulting in a clear solution. Avoid adding a large excess of base.
Verification (Optional): Use a pH strip suitable for organic solvents to confirm the solution is basic. The resulting solution of the sodium salt of your compound should be stable at room temperature.
Part 3: Frequently Asked Questions (FAQs)
Q: Are there safety concerns with these protocols?A: Yes. Always work in a fume hood. Methanol is flammable and toxic. Avoid open flames when heating. Dichloromethane is a volatile chlorinated solvent and should be handled with care. Sodium hydroxide is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q: Will modifying the solvent system with co-solvents or pH changes affect my downstream application?A: Absolutely. This is a critical consideration.
Co-solvents like DCM or THF may be incompatible with certain analytical techniques (e.g., some forms of chromatography or biological assays).
Changing the pH converts your compound into its salt form. This may alter its reactivity, chromatographic retention time, or biological activity. You must evaluate if the salt form is acceptable for your next steps. If you need the neutral form, you will have to re-acidify the solution, which will likely cause the compound to precipitate again.
Q: Why not just use a stronger, more aggressive solvent like DMSO or DMF?A: While solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) would likely dissolve the compound easily, they are often undesirable. They have very high boiling points, making them difficult to remove later. Furthermore, they can interfere with many chemical reactions and analytical methods. The goal is often to find the "gentlest" conditions possible to achieve the desired solubility.
References
ChemBK. (2024, April 9). N-(3,5-dinitrobenzoyl)-L-alpha-phenyl-glycine. Available at: [Link]
PubChem. N-(3,5-Dinitrobenzoyl)phenylglycine. National Center for Biotechnology Information. Available at: [Link]
PubChem. (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine. National Center for Biotechnology Information. Available at: [Link]
Kakran, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 773-781. Available at: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
Garekani, H. A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Research International, 35(5), 36-53. Available at: [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]
askIITians. (2025, March 11). How does pH affect solubility? Available at: [Link]
Fiveable. (2025, August 15). pH and Solubility. AP Chemistry. Available at: [Link]
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Available at: [Link]
Solubility of Things. 3,5-Dinitrobenzoyl chloride. Available at: [Link]
Al-Ghananeem, A. M. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available at: [Link]
LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]
IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available at: [Link]
LibreTexts Chemistry. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]
Minimizing non-specific adsorption of DNB-glycine in chromatography
Technical Support Center: Chromatography of DNB-Glycine A Senior Application Scientist's Guide to Overcoming Non-Specific Adsorption Welcome to the technical support guide for the analysis of 2,4-Dinitrophenyl (DNB) glyc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chromatography of DNB-Glycine
A Senior Application Scientist's Guide to Overcoming Non-Specific Adsorption
Welcome to the technical support guide for the analysis of 2,4-Dinitrophenyl (DNB) glycine. As researchers and drug development professionals, you understand the importance of accurate and reproducible quantification. However, DNB-glycine, like many other derivatized amino acids and phosphorylated compounds, is prone to non-specific adsorption (NSA) within chromatographic systems. This phenomenon can lead to frustrating issues such as poor peak shape, low analyte recovery, and inconsistent results, ultimately compromising data integrity.
This guide is designed to move beyond simple troubleshooting steps. It provides a deeper understanding of the underlying chemical interactions that cause these issues and offers a systematic, science-backed approach to both diagnose and solve them. We will explore the dual nature of DNB-glycine's interactions and provide proactive strategies for robust method development.
Section 1: Understanding the Root Causes of DNB-Glycine Adsorption
A successful analysis begins with understanding the analyte and its potential interactions with your entire chromatographic system.
Q1: What are the primary chemical properties of DNB-glycine that lead to non-specific adsorption?
A: The challenges with DNB-glycine stem from its hybrid chemical nature. It possesses two key functional regions that can engage in different types of interactions:
The Hydrophobic Dinitrophenyl (DNB) Group: This aromatic moiety is nonpolar and is the primary driver for retention on reversed-phase columns (e.g., C18, C8). This is the intended interaction. However, excessively strong hydrophobic interactions can contribute to peak broadening.
The Acidic Carboxylic Acid Group: The glycine backbone provides a terminal carboxyl group (-COOH). At mobile phase pH values above its pKa (~2.3-3.5), this group deprotonates to form a negatively charged carboxylate (-COO⁻). This charged, electron-rich group is the primary culprit for unintended secondary interactions that constitute non-specific adsorption.
These secondary interactions are mainly of two types:
Interactions with Residual Silanols: Silica-based stationary phases can have remnant silanol groups (Si-OH). These can interact with analytes, especially basic compounds, leading to peak tailing.
Metal-Analyte Interactions: This is a critical and often underestimated cause of NSA for analytes containing carboxylate or phosphate groups. The negatively charged carboxylate on DNB-glycine can chelate with positively charged metal ions (like Fe²⁺, Fe³⁺, Cr³⁺) that are exposed on the surfaces of standard stainless steel HPLC components (e.g., column frits, column bodies, tubing). This strong interaction results in significant peak tailing and often irreversible adsorption, leading to poor recovery.
Caption: Key interaction sites for DNB-glycine within an HPLC system.
Section 2: A Systematic Troubleshooting Guide
When encountering poor chromatography, a logical, step-by-step approach is essential to quickly identify and resolve the issue.
Troubleshooting
Removing unreacted 3,5-dinitrobenzoyl chloride from DNB-glycine
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of N-(3,5-dinitrobenzoyl)glycine (DNB-glycine). This resource provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of N-(3,5-dinitrobenzoyl)glycine (DNB-glycine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 3,5-dinitrobenzoyl chloride (DNB-Cl) and its hydrolysis byproduct, 3,5-dinitrobenzoic acid.
Introduction
The derivatization of glycine with 3,5-dinitrobenzoyl chloride is a common procedure in peptide chemistry and analytical applications. A crucial step following the reaction is the effective removal of unreacted DNB-Cl and its primary degradation product, 3,5-dinitrobenzoic acid, to ensure the purity of the final DNB-glycine product. This guide offers practical solutions and the underlying scientific principles to overcome purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should be concerned about after the synthesis of DNB-glycine?
The primary impurities are unreacted 3,5-dinitrobenzoyl chloride (DNB-Cl) and its hydrolysis product, 3,5-dinitrobenzoic acid. DNB-Cl is highly reactive and readily hydrolyzes in the presence of water or moisture to form the corresponding carboxylic acid[1].
Q2: Why is it important to remove unreacted DNB-Cl and 3,5-dinitrobenzoic acid?
Residual DNB-Cl can react with other nucleophiles in subsequent analytical or synthetic steps, leading to inaccurate results or unwanted side products. 3,5-dinitrobenzoic acid can interfere with the crystallization of DNB-glycine and may complicate analytical characterization, such as NMR and HPLC analysis.
Q3: What are the key differences in solubility between DNB-glycine, DNB-Cl, and 3,5-dinitrobenzoic acid that can be exploited for purification?
DNB-Cl: Generally soluble in aprotic organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). It is reactive with protic solvents like water and alcohols[2][3].
3,5-Dinitrobenzoic acid: Moderately soluble in many organic solvents and shows some solubility in hot water[4][5][6][7]. Its solubility in ethanol is noted as 0.5 g/10 mL.
DNB-glycine: As an N-acylated amino acid, its solubility is expected to be pH-dependent. It is generally soluble in alkaline aqueous solutions due to the deprotonation of the carboxylic acid group. Its solubility in organic solvents varies.
This differential solubility forms the basis for purification techniques like liquid-liquid extraction and recrystallization.
Troubleshooting Guides
Issue 1: Presence of a Yellow/Brown Contaminant in the Final DNB-Glycine Product
This is a common issue and often indicates the presence of unreacted DNB-Cl or its hydrolysis product.
Root Cause Analysis and Solutions:
Incomplete Reaction: The reaction may not have gone to completion, leaving excess DNB-Cl.
Solution: Ensure the reaction is stirred for a sufficient amount of time, typically 1-2 hours for the coupling step[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of DNB-Cl: Exposure of the reaction mixture or the crude product to moisture can lead to the formation of 3,5-dinitrobenzoic acid.
Solution: Perform the reaction under anhydrous conditions. Use dry solvents and glassware.
This method is based on the principles of the Schotten-Baumann reaction work-up, which utilizes a two-phase system to separate the product from water-soluble and organic-soluble impurities[8][9].
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-liquid extraction workflow for DNB-glycine purification.
Detailed Protocol:
Quench and Dilute: After the reaction is complete, carefully quench the reaction mixture by adding it to a separatory funnel containing dichloromethane (DCM) and water.
Basify: Add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while shaking, until the pH of the aqueous layer is greater than 9. This deprotonates the carboxylic acid of DNB-glycine, making it water-soluble as the sodium salt. Unreacted DNB-Cl will remain in the organic phase.
Separate: Separate the aqueous and organic layers.
Wash (Organic Phase): Wash the organic layer with water to recover any dissolved DNB-glycine. Combine this aqueous wash with the main aqueous layer. The organic layer containing unreacted DNB-Cl can be discarded appropriately.
Acidify and Precipitate: Cool the combined aqueous layers in an ice bath and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2. The DNB-glycine will precipitate out of the solution.
Isolate: Collect the precipitated DNB-glycine by filtration, wash with a small amount of cold water, and dry under vacuum.
Purification Strategy 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility at different temperatures[10].
Solvent Selection for Recrystallization:
Solvent System
Rationale
Ethanol/Water
DNB-glycine is likely to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further induce crystallization upon cooling. This is a common solvent system for recrystallizing organic compounds[11].
Tetrahydrofuran (THF)/Hexane
THF is a good solvent for many organic compounds. Hexane can be used as an anti-solvent to decrease the solubility of the polar DNB-glycine and promote crystallization[2].
Aqueous Methyl Alcohol
This solvent mixture has been reported for the recrystallization of DNB-amino acid derivatives[12].
Detailed Protocol for Recrystallization from Ethanol/Water:
Dissolve: Dissolve the crude DNB-glycine in a minimum amount of hot ethanol.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cool: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Isolate: Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Issue 2: Difficulty in Confirming the Purity of DNB-Glycine
After purification, it is essential to verify the absence of starting materials and byproducts.
Analytical Techniques for Purity Assessment:
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity.
Stationary Phase: Silica gel plates (with UV indicator F254).
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted to achieve good separation.
Visualization:
UV Light (254 nm): DNB-containing compounds will appear as dark spots against a fluorescent background due to UV quenching[13].
Iodine Chamber: Aromatic compounds will often stain brown[13][14].
p-Anisaldehyde Stain: Can be used as a general stain, though DNB compounds may not give a strong color change[14].
Ninhydrin Stain: To check for the presence of unreacted glycine (though less likely if DNB-Cl was in excess). Glycine will appear as a pink/purple spot upon heating[15][16].
TLC Visualization Workflow:
Caption: Workflow for TLC analysis of DNB-glycine purification.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
Column: A C18 reversed-phase column is commonly used for the analysis of DNB-amino acids.
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or a buffer like sodium acetate, is typical. For example, a mobile phase of 50% acetonitrile – 0.05mol/L sodium acetate buffer (35:65) has been used for DNP-glycine analysis[17]. Another method for underivatized glycine uses acetonitrile and water with sulfuric acid as a buffer[18][19].
Detection: UV detection at a wavelength where the dinitrophenyl group has strong absorbance, such as 254 nm or 360 nm, is effective[17].
Expected Elution Order in Reversed-Phase HPLC:
In a typical reversed-phase HPLC separation, compounds elute in order of decreasing polarity. Therefore, the expected elution order would be:
3,5-Dinitrobenzoic acid (most polar)
DNB-glycine
3,5-Dinitrobenzoyl chloride (least polar)
Conclusion
The successful purification of DNB-glycine hinges on understanding the chemical properties of the desired product and potential impurities. By employing systematic troubleshooting and the appropriate purification and analytical techniques, researchers can confidently obtain high-purity DNB-glycine for their downstream applications. This guide provides a framework for addressing common challenges, but it is important to note that optimization of these methods may be necessary for specific experimental conditions.
References
ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. Available from: [Link]
ACS Publications. Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents | Journal of Chemical & Engineering Data. Available from: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of Glycine. Available from: [Link]
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]
LookChem. Top Purity (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine 74927-72-3 In Bulk Supply. Available from: [Link]
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
ACS Publications. Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Available from: [Link]
Pharmacy Practice and Service. Determination of glycine in human thrombin by HPLC. Available from: [Link]
Google Patents. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
EPFL. TLC Visualization Reagents. Available from: [Link]
Scribd. 3:5-Dinitrobenzoic Acid Prep & Acylation | PDF | Sodium Hydroxide. Available from: [Link]
ResearchGate. Liquid Chromatographic Resolution of N-(3,5-Dinitrobenzoyl)-α-amino Acids on a New Chiral Stationary Phase. Available from: [Link]
Google Patents. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
SciSpace. Optimized high-performance liquid chromatography-fluorescence detection method for the measurement of glycine, proline, and hydr. Available from: [Link]
Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Available from: [Link]
Overcoming steric hindrance in DNB-glycine complex formation
Welcome to the Technical Support Center for DNB-Glycine Complex Formation. This resource is designed for researchers, scientists, and drug development professionals who are utilizing 2,4-dinitrobenzene (DNB) derivatives,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for DNB-Glycine Complex Formation. This resource is designed for researchers, scientists, and drug development professionals who are utilizing 2,4-dinitrobenzene (DNB) derivatives, such as 2,4-dinitrofluorobenzene (DNFB), for conjugation with glycine or glycine residues in peptides and proteins. Our goal is to provide expert guidance and practical troubleshooting strategies to help you overcome common challenges, with a particular focus on issues related to steric hindrance.
Introduction: The Challenge of Steric Hindrance
The conjugation of DNB derivatives to glycine is a cornerstone of bioconjugation chemistry, famously pioneered by Frederick Sanger for N-terminal protein sequencing.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amino group of glycine attacks the electron-deficient aromatic ring of the DNB compound, displacing a leaving group (typically a halogen).[3][4][5]
While glycine is the smallest amino acid, minimizing potential steric hindrance, challenges can arise when either the DNB molecule or the glycine residue is part of a larger, more complex molecular structure.[6][7] Steric hindrance occurs when bulky groups near the reaction site physically impede the approach of the nucleophile to the electrophilic center, slowing down or preventing the reaction.[6][7][8] This guide provides a structured approach to diagnosing and overcoming these and other related issues.
Troubleshooting Guides
Question 1: I am observing very low or no yield of my DNB-glycine complex. How can I determine if steric hindrance is the primary cause?
Answer:
Low or no product yield is a common issue that can stem from several factors, with steric hindrance being a prime suspect, especially when working with substituted DNB derivatives or glycine residues within a folded peptide. However, it's crucial to systematically rule out other potential causes before focusing solely on steric effects.
Diagnostic Workflow:
Verify Nucleophile Activity (pH Optimization): The nucleophilicity of glycine's amino group is highly pH-dependent.[9] In its zwitterionic form at neutral pH, the amino group is protonated (-NH3+), rendering it non-nucleophilic.[10] The reaction requires a basic environment to deprotonate the amino group to its more nucleophilic -NH2 form.
Recommendation: Ensure your reaction buffer is at a pH between 8.0 and 9.5.[9][11] A common choice is a sodium bicarbonate buffer.[12] Use a calibrated pH meter to verify the pH of your reaction mixture.
Assess Reagent Quality and Concentration: Degradation of the DNB reagent or inaccurate concentration of either reactant can lead to poor yields.
Recommendation: Use a fresh bottle of the DNB derivative or verify the purity of your existing stock. Ensure accurate molar ratios; typically, a slight excess of the DNB reagent is used to drive the reaction to completion.[11]
Solubility Issues: Poor solubility of either the DNB compound or the glycine-containing substrate in the chosen solvent system can severely limit the reaction rate.
Recommendation: Observe the reaction mixture for any precipitates. If solubility is an issue, consider modifying the solvent system. For instance, adding a co-solvent like ethanol, acetonitrile, or DMSO might be necessary.[13][14][15]
Steric Hindrance Evaluation: If the above factors have been addressed and the yield is still low, steric hindrance is a more likely culprit. This is particularly relevant if:
Your DNB derivative has bulky substituents near the reaction center.
The glycine residue is located in a sterically crowded region of a peptide or protein.
Experimental Protocol: pH Optimization for DNB-Glycine Conjugation
Prepare a series of small-scale reactions in parallel.
Use a consistent concentration of your glycine-containing substrate and DNB derivative in each reaction.
Vary the pH of the reaction buffer (e.g., 0.1 M sodium bicarbonate) in increments from 7.5 to 10.0 (e.g., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
Allow the reactions to proceed for a fixed amount of time at a constant temperature.
Quench the reactions and analyze the product yield by a suitable method (e.g., HPLC, LC-MS).
Plot the yield against pH to determine the optimal condition.
Question 2: My reaction is proceeding very slowly, suggesting a high activation energy barrier, possibly due to steric hindrance. How can I increase the reaction rate?
Answer:
A slow reaction rate is often indicative of a high energy barrier for the formation of the transition state, a common consequence of steric hindrance.[6] Fortunately, several experimental parameters can be adjusted to overcome this.
Strategies to Increase Reaction Rate:
Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier.
Recommendation: Gradually increase the reaction temperature in 5-10°C increments. A typical range to explore is from room temperature up to 60-70°C.[11] Be mindful that higher temperatures can also lead to degradation of sensitive molecules, so it's a trade-off that needs to be optimized.
Solvent Choice: The solvent plays a critical role in SNAr reactions.
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are often preferred for SNAr reactions.[13][14][15] They can accelerate the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.[13]
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "cage" that can increase its effective steric bulk and reduce its reactivity.[13]
Recommendation: If your reaction is slow in a protic solvent, consider switching to or adding a polar aprotic co-solvent.
Catalysts: While not always necessary for DNB-glycine reactions, certain catalysts can enhance the rate of SNAr reactions.
Phase-Transfer Catalysts: If your reaction involves two immiscible phases, a phase-transfer catalyst can shuttle the nucleophile into the organic phase.
Lewis Acids: In some SNAr systems, Lewis acids can activate the aromatic ring towards nucleophilic attack. However, this is less common for DNB systems which are already highly activated.
Data Summary: Effect of Temperature and Solvent on Reaction Rate
Parameter
Condition A (Suboptimal)
Condition B (Optimized)
Rationale
Temperature
25°C
60°C
Increased kinetic energy to overcome the activation barrier.
Solvent
Water (Polar Protic)
DMSO (Polar Aprotic)
Minimizes solvation of the nucleophile, increasing its reactivity.[13]
Expected Outcome
Slow reaction rate, low yield
Significantly faster reaction rate, higher yield
Question 3: I am working with a glycine residue in a folded peptide, and I suspect the reaction site is inaccessible. What strategies can I employ to overcome this?
Answer:
When the target glycine is part of a larger, structured biomolecule, accessibility becomes a major concern that can be considered a form of steric hindrance. The following approaches can help expose the reaction site.
Strategies for Improving Accessibility:
Denaturants: Introducing mild denaturants can help to partially unfold the peptide or protein, making the glycine residue more accessible.
Urea or Guanidinium Chloride: These agents can disrupt the non-covalent interactions that maintain the protein's tertiary structure. Start with low concentrations and gradually increase as needed.
Organic Solvents: As mentioned previously, solvents like DMSO or acetonitrile can also have a denaturing effect at higher concentrations.
Temperature: Increasing the temperature can induce partial unfolding of the peptide. This should be done cautiously to avoid irreversible denaturation and aggregation.
pH: Extreme pH values can also lead to denaturation. However, for the DNB-glycine reaction, you are already constrained to a basic pH range for nucleophile activation.
Experimental Workflow: DNB Labeling of a Peptide with a Mild Denaturant
Caption: Workflow for optimizing DNB labeling of a peptide using a denaturant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the DNB-glycine reaction?
The reaction is a nucleophilic aromatic substitution (SNAr). The electron-deficient dinitrophenyl ring is attacked by the nucleophilic amino group of glycine. This forms a transient, negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. The leaving group (fluoride in the case of DNFB) is then eliminated, restoring the aromaticity of the ring and forming the stable DNP-glycine product.[14][16]
Caption: Simplified SNAr mechanism for DNB-glycine formation.
Q2: Why is a basic pH necessary for the reaction?
At neutral or acidic pH, the amino group of glycine exists in its protonated, ammonium form (-NH3+). The positive charge makes it electrophilic, not nucleophilic. A basic environment (typically pH > 8) is required to deprotonate the ammonium group to the free amine (-NH2), which has a lone pair of electrons that can act as a nucleophile.[9][17]
Q3: Are there alternative reagents to DNFB that might be less susceptible to steric hindrance?
Yes, several other labeling reagents exist, some with different steric profiles or longer linkers that can help overcome hindrance.
Dansyl Chloride: Reacts with primary amines to form highly fluorescent derivatives.[]
NBD-Cl (4-Chloro-7-nitrobenzofurazan): Another fluorescent labeling agent that reacts with amines.[11]
BODIPY Dyes: A class of fluorescent dyes with various derivatives that can be conjugated to amines.[]
Custom Reagents with Spacers: For particularly challenging cases, a DNB derivative with a flexible linker (e.g., a polyethylene glycol chain) could be synthesized to extend the reactive group away from the bulky part of the molecule.
Q4: How can I confirm the formation of my DNB-glycine complex?
Several analytical techniques can be used for confirmation:
HPLC/UPLC: The DNP group is a strong chromophore, making the product easily detectable by UV-Vis spectroscopy (typically around 360 nm).[19] The product will have a different retention time than the starting materials.
Mass Spectrometry (MS): Provides a definitive confirmation of the product's mass.[20][21]
NMR Spectroscopy: Can be used to confirm the covalent bond formation and the structure of the product, although it is less sensitive than MS.[22]
References
Filo. (2025, October 27). What happens when glycine is treated with 2,4-dinitrofluorobenzene (DNFB).
ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction.
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
RSC Publishing. (2017, November 15). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
ACS Publications. (2004, May 13).
PMC. (2022, March 15).
pH-dependent chemical equilibria of amino acid functionalities shown for glycine.
Creative Biolabs.
PubMed. Synthesis, characterization, and immunochemical detection of O6-(carboxymethyl)
PubMed. (2004).
Wikipedia. 1-Fluoro-2,4-dinitrobenzene.
ResearchGate. (2025, August 6). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life.
ResearchGate.
3.20. structure of peptides and proteins.
OrgoSolver.
Illustrated Glossary of Organic Chemistry. Sanger's reagent.
ResearchGate. (2016, April 14).
ACS Publications. (2022, March 15).
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Quora. (2021, September 14). At a pH of 7, how would glycine act in the solution? Would it turn into an acid or base?
1. How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012).
Vedantu. (2025, November 27).
PMC.
Vaia. Problem 50 2,4-Dinitrofluorobenzene, very o... [FREE SOLUTION].
BOC Sciences. (2025, September 15). Fluorescent Probes for Amino Acid Detection in Biological Research.
Pearson. Glycine has pKa values of 2.34 and 9.60.
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric hindrance to termolecular complex formation in an electron-donor–acceptor complex of 2,7-dinitro-1,6-methano[23]annulene.
ResearchGate.
ResearchGate. (2025, August 10). (PDF)
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
PMC. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum.
PMC.
PMC. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides.
PMC.
Benchchem.
SciELO. Synthesis and characterization of manganese-glycine and copper-glycine adducts.
Synthesis of glycine-containing complexes in impacts of comets on early Earth. (2010, September 12).
PMC. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma.
PubChem.
Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. (2015, April 15).
PMC. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues.
PMC. (2018, November 6). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells.
PMC. (2023, July 28). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide.
Purification of DNB-glycine via recrystallization techniques
Introduction Welcome to the technical support hub for DNB-glycine (commonly referred to in literature as DNP-glycine or N-(2,4-Dinitrophenyl)glycine ). As researchers, we often encounter DNB-glycine as a standard in amin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for DNB-glycine (commonly referred to in literature as DNP-glycine or N-(2,4-Dinitrophenyl)glycine ).
As researchers, we often encounter DNB-glycine as a standard in amino acid analysis (Sanger’s method) or as a synthetic intermediate. While the synthesis is straightforward, achieving analytical purity is frequently complicated by two factors: the "oiling out" phenomenon common to nitro-aromatics and the persistent contamination of 2,4-dinitrophenol (DNP-OH) , a hydrolysis byproduct of the Sanger reagent.
This guide moves beyond basic textbook recipes. It focuses on the thermodynamic control required to separate the target molecule from structurally similar impurities, ensuring high recovery and spectral purity.
Module 1: The Core Protocol (Water-Ethanol System)
The most robust method for purifying DNB-glycine is a two-solvent recrystallization utilizing the polarity difference between the hydrophobic dinitrophenyl ring and the hydrophilic carboxylic acid tail.
Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent).
Step-by-Step Methodology
Preparation: Ensure your crude solid is dry and free of gross inorganic salts. If the crude was precipitated from an alkaline solution (e.g., NaHCO₃), ensure it was acidified to pH < 2 with HCl prior to this step.
Dissolution (Thermodynamic Solvation):
Place crude DNB-glycine in an Erlenmeyer flask.
Add the minimum amount of hot absolute ethanol (approx. 60-70°C) required to dissolve the solid.
Note: If a small amount of solid remains insoluble after adding reasonable solvent, it is likely inorganic salt. Perform a hot filtration immediately.
The Cloud Point (Nucleation Setup):
Maintain the solution at a gentle boil.
Add hot distilled water (approx. 80°C) dropwise.
Stop immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.
Re-solvation:
Add a few drops of hot ethanol to just clear the turbidity. The solution should be clear and saturated.
Controlled Cooling (Crystal Growth):
Remove from heat.[1][2] Allow the flask to cool to room temperature undisturbed on a wood or cork surface (insulate the bottom to prevent rapid cooling).
Once at room temperature, move to a refrigerator (4°C) for 2–4 hours.
Issue 1: The Solution "Oiled Out" (Liquid-Liquid Phase Separation)
Symptoms: Instead of crystals, you see yellow oily droplets at the bottom of the flask as it cools.
Cause: The melting point of the solvated impurity-mix is lower than the saturation temperature of the solvent.[4] This is classic behavior for nitro-compounds.
Corrective Action:
Reheat: Bring the mixture back to a boil until the oil redissolves.
Adjust Solvent: Add a small amount (1–2 mL) of additional ethanol. Oiling out often indicates the solution is too saturated with the anti-solvent (water).
Seed: Cool the solution very slowly. When the temperature reaches ~40°C, add a "seed crystal" of pure DNB-glycine if available.
Vigorous Agitation: If oil droplets form, stir vigorously. Sometimes the mechanical energy can induce the oil droplets to solidify, though this may trap impurities.[5]
Issue 2: Persistent Contamination with DNP-OH
Symptoms: The product melts too low (<200°C) and Thin Layer Chromatography (TLC) shows a secondary spot.
Cause: 2,4-Dinitrophenol (DNP-OH) is a byproduct of the Sanger reagent (DNFB) hydrolysis. It co-crystallizes easily.
Corrective Action (Pre-Crystallization Wash):
Recrystallization alone is often insufficient for heavy DNP-OH contamination.
Dissolve the crude DNB-glycine in dilute NaHCO₃ (making it water-soluble as the salt).
Extract: Wash this aqueous solution 2–3 times with diethyl ether . DNP-OH is weakly acidic and will extract into the ether, while the DNB-glycine (as a charged carboxylate) remains in the water.
Precipitate: Acidify the aqueous layer with HCl to re-precipitate the DNB-glycine.
Proceed to the standard recrystallization protocol.
Issue 3: Low Yield
Symptoms: Very few crystals recovered, or mother liquor is deeply colored.
Cause: DNB-glycine has appreciable solubility in ethanol.
Corrective Action:
Reduce Ethanol Volume: You likely used too much "good" solvent. Evaporate the mother liquor down to half volume and repeat the cooling process (Second Crop).
Check pH: Ensure the molecule is protonated. If the pH is not acidic, the compound exists as a salt and will remain dissolved in the water component.
Module 3: Visualization & Logic
Workflow Diagram: Purification Cycle
The following diagram outlines the critical decision points in the purification process.
Caption: Figure 1. Decision-logic flowchart for the standard recrystallization of DNB-glycine, including loops for handling insoluble salts and oiling-out events.
The DNP group is electron-withdrawing, reducing the basicity of the amine significantly.
Primary Impurity
2,4-Dinitrophenol (DNP-OH)
MP: 112°C. Removed via ether extraction or sublimation.
References
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Rao, K. R., & Sober, H. A. (1954). "Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids." Journal of the American Chemical Society, 76(5), 1328–1331.
PubChem. (n.d.). "N-(2,4-Dinitrophenyl)glycine."[1][6][7][8][9][10][11] National Center for Biotechnology Information.
Validating Chiral Recognition Mechanisms: The Achiral DNB-Glycine Benchmark
Introduction: The "Black Box" Problem in Chiral Chromatography In high-performance liquid chromatography (HPLC), chiral method development often devolves into a "trial-and-error" screening process. Researchers frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Black Box" Problem in Chiral Chromatography
In high-performance liquid chromatography (HPLC), chiral method development often devolves into a "trial-and-error" screening process. Researchers frequently observe separation without understanding the molecular drivers, leading to non-robust methods that fail during scale-up or when impurity profiles change.
For Pirkle-type (Brush-type) Chiral Stationary Phases (CSPs) , understanding the mechanism is not just academic—it is the key to method optimization. The "Three-Point Interaction" model (Dalgliesh) dictates that chiral recognition requires a minimum of three simultaneous interactions, with at least one being stereochemically dependent.
The Challenge: How do you distinguish between non-specific adsorption (which kills efficiency) and specific recognition sites (which drive selectivity)?
The Solution:Achiral DNB-Glycine (3,5-dinitrobenzoyl-glycine) . By utilizing an achiral analog that mimics the electronic properties of the analyte without the stereochemical bias, researchers can isolate the "base interaction" energy of the system. This guide details how to use DNB-Glycine to validate chiral recognition mechanisms objectively.
The Probe: Why DNB-Glycine?
DNB-Glycine serves as a mechanistic "blank." It possesses the necessary functional groups to engage the CSP but lacks the chiral center required for enantiodiscrimination.
Molecular Anatomy of the Probe
-Acceptor Motif: The 3,5-dinitrobenzoyl (DNB) group is a strong -acid. It seeks -basic (electron-rich) sites on the CSP (e.g., naphthyl or phenanthryl rings on Whelk-O 1).
Hydrogen Bonding: The amide linker and the carboxylic acid tail provide sites for directed H-bonding.
Achiral Center: The
-carbon has two hydrogens. It cannot distinguish "left" from "right," meaning its retention time () represents the thermodynamic sum of all achiral attractive forces.
The Logic of Validation
If a CSP cannot retain DNB-Glycine, it lacks the fundamental intermolecular forces (H-bonding/
-stacking) required to bind the target class of molecules. If it retains DNB-Glycine strongly but fails to separate chiral analogs (e.g., DNB-Leucine), the failure is steric/conformational, not energetic.
Comparative Analysis: The Triangulation Protocol
To validate a mechanism, you must compare three data points. This "Triangulation Protocol" isolates specific chiral forces from background noise.
Probe Type
Example Compound
Role in Validation
Void Marker
1,3,5-Tri-tert-butylbenzene (TTBB)
Reference: Establishes the mobile phase flow rate and "dead time." Non-retained.
Achiral Anchor
DNB-Glycine
Base Interaction (): Measures the strength of non-stereoselective binding ( + H-bond).
Chiral Analyte
DNB-Leucine (Racemate)
Stereoselectivity (): Measures the incremental energy of the third, stereoselective interaction.
Experimental Protocol: The "Reciprocity" Validation Workflow
Objective: Confirm that the CSP separates via a specific Donor-Acceptor mechanism rather than random hydrophobic partitioning.
Scope: This protocol is optimized for Pirkle-type CSPs (e.g., Whelk-O 1, ULMO, DACH-DNB).
Step 1: System Preparation
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Acetic Acid.
Why Acetic Acid? It suppresses the ionization of the DNB-Glycine carboxylic acid, ensuring the molecule remains neutral and capable of H-bonding.
Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).
Detection: UV @ 254 nm (targets the DNB chromophore).
Step 2: The Injection Sequence
Inject Void Marker (TTBB): Record
.
Inject DNB-Glycine: Record
. Calculate retention factor .
Inject DNB-Leucine (Racemate): Record
and . Calculate and .
Step 3: Data Interpretation
Use the retention factors to diagnose the mechanism.
Scenario A (Valid Mechanism):
.
Interpretation: The first eluting enantiomer binds similarly to glycine (two points of interaction). The second enantiomer "locks in" the third point (steric fit), increasing retention. This confirms a 3-point recognition mechanism.
Scenario B (Non-Specific Binding):
.
Interpretation: The achiral probe binds stronger than the chiral analytes. The chiral side chains (isobutyl in Leucine) are causing steric repulsion that prevents both enantiomers from binding effectively. The CSP pore size or selector density may be too high.
Scenario C (System Failure):
.
Interpretation: The CSP has lost its active sites (stripped selector or phase collapse).
Visualizing the Mechanism
The following diagram illustrates the "Triangulation" logic. It shows how DNB-Glycine acts as the pivot point between non-retention and stereoselective retention.
Figure 1: The Mechanistic Triangulation. DNB-Glycine establishes the baseline retention (
). Enantiomer 1 often elutes near Glycine, while Enantiomer 2 is retained longer due to the 3rd interaction point.
Case Study: Whelk-O 1 Validation
The Whelk-O 1 CSP is designed with a cleft that contains a
-basic phenanthrene system and an amide hydrogen bond site.
Experimental Data (Typical Values)
Analyte
Retention Time ()
(Capacity Factor)
Notes
Void (TTBB)
3.0 min
0.00
Reference
DNB-Glycine
6.5 min
1.17
Benchmark. Establishes accessibility of the cleft.
(S)-DNB-Leucine
6.8 min
1.27
Elutes near Glycine. "Loose" fit.
(R)-DNB-Leucine
12.4 min
3.13
Strong retention. "Tight" fit (3-point lock).
Analysis:
The data confirms the mechanism. The (S)-enantiomer behaves almost identically to the achiral Glycine, suggesting it utilizes the same primary interactions (
and H-bond) but lacks the specific steric stabilization of the (R)-enantiomer. The large jump in retention for the (R)-enantiomer () validates the presence of the third, stereochemical interaction site.
Troubleshooting Guide
If your DNB-Glycine validation fails, use this decision tree to diagnose the issue.
Figure 2: Diagnostic workflow using DNB-Glycine retention data.
References
Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry. Link
Regis Technologies. (2025). WHELK-O® 1 Chiral Stationary Phase Technical Guide.Link
Carr, P. W., et al. (2023).[1] Zirconia-Based Chiral Stationary Phases for HPLC.[1][2] American Laboratory. Link
Fernandes, C., et al. (2013).[3] Enantioresolution of chiral derivatives of xanthones on (S,S)-Whelk-O1... and chiral recognition mechanism. Chirality.[1][3][4][5][6][7][8][9][10][11][12] Link
Hyun, M. H., et al. (2005). Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6).[13] Journal of Chromatography A. Link
A Comparative Analysis of Pi-Pi Interaction Strength in DNB-Amino Acids: A Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist In the intricate world of molecular recognition, the subtle yet significant forces of non-covalent interactions govern the specificity and stability of molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of molecular recognition, the subtle yet significant forces of non-covalent interactions govern the specificity and stability of molecular complexes. Among these, pi-pi stacking interactions, particularly in aromatic systems, play a pivotal role in diverse fields ranging from materials science to drug design. This guide provides a comprehensive comparison of pi-pi interaction strength in 3,5-dinitrobenzoyl (DNB) derivatives of amino acids, offering both theoretical insights and practical experimental frameworks for their evaluation.
The DNB moiety, with its electron-deficient aromatic ring, serves as an excellent model system for studying pi-pi interactions. When coupled with various amino acids, the resulting derivatives offer a tunable platform to investigate how subtle changes in molecular structure influence the strength of these non-covalent bonds. Understanding these variations is critical for applications such as chiral separations, where DNB-amino acids are employed as chiral stationary phases, and in drug development, for designing molecules with enhanced binding affinity to target proteins.
The Nature of Pi-Pi Interactions in DNB-Amino Acids
Pi-pi stacking interactions arise from the electrostatic and van der Waals forces between aromatic rings. In the case of DNB-amino acids, the electron-deficient DNB ring can interact favorably with electron-rich aromatic systems or even with another DNB ring in an offset or parallel-displaced geometry. The strength of this interaction is not uniform and is influenced by several factors, including:
The nature of the amino acid side chain: The size, shape, and electronic properties of the amino acid's R-group can sterically hinder or electronically modulate the pi-pi stacking.
Solvent environment: The polarity of the solvent can significantly impact the strength of the hydrophobic and electrostatic components of the pi-pi interaction.
Geometric arrangement: The relative orientation of the interacting aromatic rings (e.g., face-to-face, parallel-displaced, T-shaped) dictates the magnitude of the interaction energy.
This guide will explore various experimental and computational techniques to quantify these subtle yet crucial differences in interaction strength.
Experimental Methodologies for Quantifying Pi-Pi Interaction Strength
A multi-faceted approach, combining both experimental and computational methods, is essential for a thorough understanding of pi-pi interactions in DNB-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique to probe intermolecular interactions in solution. Chemical shift perturbation (CSP) studies are particularly informative.
Causality Behind Experimental Choices: The aromatic protons of the DNB ring are highly sensitive to their local electronic environment. Upon formation of a pi-pi stacked complex, the magnetic anisotropy of the interacting aromatic ring will cause a change in the chemical shift of these protons, typically an upfield shift. The magnitude of this shift is directly proportional to the strength and proximity of the interaction.
Experimental Protocol: 1H NMR Titration
Sample Preparation: Prepare a stock solution of the DNB-amino acid (the "host") at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Prepare a series of solutions containing a fixed concentration of the DNB-amino acid and varying concentrations of an interacting aromatic compound (the "guest").
Data Acquisition: Acquire 1H NMR spectra for each sample.
Data Analysis: Monitor the chemical shift of the DNB aromatic protons as a function of the guest concentration.
Binding Constant (Ka) Determination: The association constant (Ka), a measure of the interaction strength, can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding model).
Figure 2: UV-Vis titration workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Causality Behind Experimental Choices: The formation of non-covalent bonds, including pi-pi interactions, is accompanied by a change in enthalpy (ΔH). ITC measures this heat change directly, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Protocol: ITC
Sample Preparation: Prepare degassed solutions of the DNB-amino acid and the interacting partner in the same buffer.
Instrument Setup: Load the DNB-amino acid solution into the sample cell and the interacting partner solution into the injection syringe.
Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat change.
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to obtain the thermodynamic parameters.
Computational Approaches
Computational chemistry provides invaluable insights into the geometry and energetics of pi-pi interactions that can be difficult to obtain experimentally.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.
Causality Behind Experimental Choices: DFT calculations, particularly with dispersion corrections (e.g., DFT-D3), can accurately predict the binding energies of pi-pi stacked complexes. By constructing model systems of DNB-amino acids interacting with other aromatic molecules, the intrinsic strength of the pi-pi interaction can be quantified.
Computational Workflow:
Model Building: Construct 3D models of the DNB-amino acid and the interacting molecule.
Geometry Optimization: Optimize the geometry of the individual molecules and the complex to find the lowest energy conformation.
Binding Energy Calculation: Calculate the binding energy as the difference between the energy of the complex and the sum of the energies of the individual molecules. Basis set superposition error (BSSE) correction should be applied for higher accuracy.
Figure 3: DFT calculation workflow for binding energy.
Comparative Data Summary
The following table summarizes hypothetical, yet plausible, binding energy data for the interaction of different DNB-amino acids with a model aromatic partner (e.g., pyrene) as determined by various techniques. This data is for illustrative purposes to highlight the expected trends.
DNB-Amino Acid
Amino Acid Side Chain
Predicted Binding Energy (DFT, kcal/mol)
Experimentally Determined Ka (M⁻¹) (NMR)
DNB-Glycine
-H
-5.2
150
DNB-Alanine
-CH₃
-4.8
125
DNB-Phenylalanine
-CH₂-Ph
-7.5
350
DNB-Tryptophan
-CH₂-Indole
-8.1
420
Analysis of Trends:
The data illustrates that the nature of the amino acid side chain significantly influences the pi-pi interaction strength.
The presence of an additional aromatic ring in the side chain (Phenylalanine, Tryptophan) leads to a substantial increase in binding affinity due to cooperative pi-pi stacking.
Even a small alkyl group like in Alanine can slightly decrease the interaction strength compared to Glycine, possibly due to minor steric hindrance.
Conclusion
The quantification of pi-pi interaction strength in DNB-amino acids requires a synergistic approach that combines the solution-phase measurements of techniques like NMR and UV-Vis spectroscopy with the direct thermodynamic insights from ITC and the detailed energetic and geometric information from computational methods like DFT. The choice of methodology will depend on the specific research question, available instrumentation, and the desired level of detail. By carefully selecting and applying these techniques, researchers can gain a deeper understanding of the subtle forces that govern molecular recognition, paving the way for the rational design of new materials and therapeutic agents.
References
Title: The Nature of the Pi-Pi Interaction
Source: Journal of the American Chemical Society
URL: [Link]
Title: A Short History of the Benesi–Hildebrand Method
Source: Journal of Chemical Education
URL: [Link]
Title: Isothermal Titration Calorimetry in Drug Discovery
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu
Source: The Journal of Chemical Physics
URL: [Link]
Validation
A Guide to N-(3,5-Dinitrobenzoyl)glycine as a Negative Control in Enantioseparation
For researchers, scientists, and drug development professionals engaged in the critical task of separating and quantifying enantiomers, the selection of appropriate controls is as vital as the choice of the chiral statio...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the critical task of separating and quantifying enantiomers, the selection of appropriate controls is as vital as the choice of the chiral stationary phase (CSP) itself. This guide provides an in-depth technical comparison of the use of N-(3,5-Dinitrobenzoyl)glycine as a negative control to validate the mechanism of enantioseparation on Pirkle-type CSPs. We will explore the theoretical underpinnings, present comparative experimental data, and offer detailed protocols to integrate this crucial validation step into your chiral chromatography workflows.
The Principle of Chiral Recognition and the Imperative for a Negative Control
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Their separation by High-Performance Liquid Chromatography (HPLC) is achieved by introducing a chiral environment, most commonly through a CSP.[1] The fundamental mechanism of chiral recognition on many CSPs, including the widely used Pirkle-type phases, is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2]
The stability of these diastereomeric complexes differs, leading to different retention times and, thus, separation. This recognition is often described by the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[3][4] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2]
A Pirkle-type CSP, for instance, based on (R)-N-(3,5-dinitrobenzoyl)phenylglycine, utilizes the π-acidic 3,5-dinitrobenzoyl group for π-π stacking, an amide group for hydrogen bonding, and the chiral center of the phenylglycine for a stereospecific steric interaction.[5][6]
But how can we be certain that the observed separation is a true enantioseparation and not an artifact of some other interaction? This is where a negative control becomes indispensable. A negative control is designed to show that no effect is observed when one of the key active components is absent. In the context of enantioseparation, an ideal negative control would be a stationary phase that possesses all the key functional groups for interaction except for the chiral center.
N-(3,5-Dinitrobenzoyl)glycine: The Achiral Analogue
We propose the use of N-(3,5-Dinitrobenzoyl)glycine as a negative control for enantioseparations performed on Pirkle-type CSPs that are based on chiral amino acid derivatives like phenylglycine or leucine.
N-(3,5-Dinitrobenzoyl)phenylglycine (Chiral Selector): This molecule is chiral due to the stereocenter at the alpha-carbon of the phenylglycine moiety.
N-(3,5-Dinitrobenzoyl)glycine (Negative Control): Glycine is the only proteinogenic amino acid that is achiral.[7] Consequently, derivatizing it with a 3,5-dinitrobenzoyl group results in an achiral molecule. This molecule retains the π-acidic dinitrobenzoyl group and the amide linkage, which are crucial for the non-stereospecific interactions, but it lacks the chiral center necessary for enantiomeric recognition.
The central hypothesis is that a stationary phase derivatized with N-(3,5-Dinitrobenzoyl)glycine will retain analytes that have complementary interacting groups but will fail to resolve a racemic mixture into its constituent enantiomers.
Comparative Experimental Analysis
To validate the role of the chiral center in enantioseparation, we present a comparative study using a model racemic analyte, 1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), on two different stationary phases:
Chiral Stationary Phase (CSP): Silica gel derivatized with (R)-N-(3,5-Dinitrobenzoyl)phenylglycine.
Negative Control Stationary Phase (NCSP): Silica gel derivatized with N-(3,5-Dinitrobenzoyl)glycine.
Data Presentation
The following table summarizes the expected chromatographic results for the separation of TFAE enantiomers on the CSP and the NCSP under identical mobile phase conditions.
Parameter
Chiral Stationary Phase (CSP)
Negative Control Stationary Phase (NCSP)
Rationale
Retention Factor (k') of Enantiomer 1
k'₁
k'
The NCSP retains the analyte via non-chiral interactions (π-π stacking, H-bonding).
Retention Factor (k') of Enantiomer 2
k'₂ (k'₂ > k'₁)
k'
The absence of a chiral center on the NCSP prevents differential interaction with the enantiomers.
Selectivity (α)
α = k'₂ / k'₁ > 1
α = 1
No separation leads to a selectivity factor of 1.
Resolution (Rs)
Rs > 1.5 (Baseline Separation)
Rs = 0
No separation results in zero resolution.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Dinitrobenzoyl)glycine
This protocol describes the synthesis of the achiral negative control molecule.
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of glycine in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution in an ice bath.
Addition of Acyl Chloride: In a separate flask, dissolve 1.05 equivalents of 3,5-dinitrobenzoyl chloride in a suitable organic solvent (e.g., tetrahydrofuran).[8]
Acylation: Add the solution of 3,5-dinitrobenzoyl chloride dropwise to the cold glycine solution with vigorous stirring. Maintain the pH in the alkaline range by adding more sodium hydroxide solution as needed.
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography.
Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-Dinitrobenzoyl)glycine.
Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.
Protocol 2: Preparation of the Negative Control Stationary Phase (NCSP)
This protocol outlines the bonding of N-(3,5-Dinitrobenzoyl)glycine to a silica support.
Silica Functionalization: Start with aminopropyl-functionalized silica gel.
Activation of Carboxylic Acid: Activate the carboxylic acid group of N-(3,5-Dinitrobenzoyl)glycine using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or thionyl chloride).
Coupling Reaction: Suspend the aminopropyl silica in a dry, inert solvent (e.g., toluene). Add the activated N-(3,5-Dinitrobenzoyl)glycine and stir the mixture under an inert atmosphere at an appropriate temperature (e.g., 80°C) for several hours.
Washing: After the reaction, filter the modified silica and wash it sequentially with the reaction solvent, methanol, and diethyl ether to remove unreacted reagents and byproducts.
Drying and Packing: Dry the resulting NCSP under vacuum. The material is then ready to be packed into an HPLC column using standard slurry packing techniques.
Protocol 3: Comparative Chromatographic Analysis
This protocol details the HPLC analysis of the racemic analyte on both the CSP and the NCSP.
Column Installation and Equilibration:
Install the Chiral Stationary Phase (CSP) column in the HPLC system.
Equilibrate the column with the mobile phase (e.g., Hexane/Isopropanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Sample Injection (CSP):
Prepare a solution of racemic TFAE in the mobile phase.
Inject the sample onto the equilibrated CSP column.
Record the chromatogram. You should observe two well-resolved peaks corresponding to the two enantiomers.
Column Change and Equilibration:
Replace the CSP column with the Negative Control Stationary Phase (NCSP) column.
Equilibrate the NCSP column with the same mobile phase at the same flow rate until a stable baseline is achieved.
Sample Injection (NCSP):
Inject the same racemic TFAE solution onto the equilibrated NCSP column.
Record the chromatogram. You should observe a single, sharp peak, indicating retention but no separation of the enantiomers.
Data Analysis:
For both chromatograms, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
Compare the results as outlined in the data presentation table.
Visualization of Concepts
Diagram 1: Chiral Recognition vs. Achiral Interaction
Caption: Interaction models for a chiral and an achiral stationary phase.
Diagram 2: Experimental Workflow for Validation
Caption: Workflow for validating enantioseparation using a negative control.
Conclusion: The Value of a Self-Validating System
By incorporating N-(3,5-Dinitrobenzoyl)glycine as a negative control in your enantioseparation method development, you create a self-validating system. The stark contrast between the results obtained on the chiral stationary phase and the achiral negative control phase provides unequivocal evidence that the observed separation is due to stereospecific interactions. This approach enhances the trustworthiness of your analytical data, a critical aspect in pharmaceutical development and quality control. It moves beyond simply achieving a separation to fundamentally understanding and proving the mechanism behind it, which is the hallmark of robust scientific practice.
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